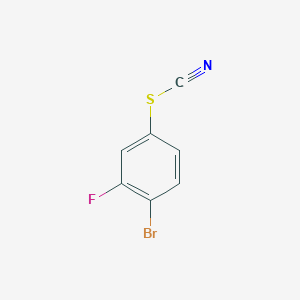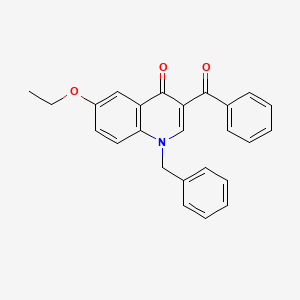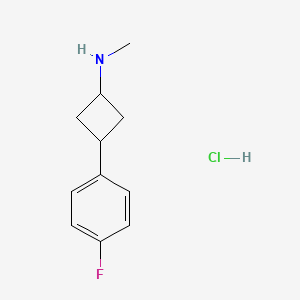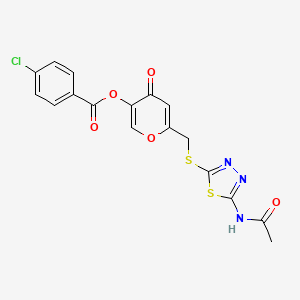
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is a chemical compound with the molecular formula C11H13ClOS and a molecular weight of 228.74 . It is used in proteomics research .
Synthesis Analysis
The synthesis of 4,5,6,7-tetrahydro-1-benzothiophene derivatives involves the reaction with ethyl acetoacetate to produce oxobutanamide derivatives . The reactivity of these products towards some chemical reagents was studied to afford new heterocyclic derivatives .Molecular Structure Analysis
The molecular structure of 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride consists of a benzothiophene ring, which is a system containing a benzene ring fused with a thiophene ring .Chemical Reactions Analysis
The reaction of 4,5,6,7-tetrahydro-1-benzothiophene derivatives with ethyl acetoacetate produces oxobutanamide derivatives . These products exhibit reactivity towards some chemical reagents, leading to the formation of new heterocyclic derivatives .Wissenschaftliche Forschungsanwendungen
Organic Photovoltaic Devices
Research has shown that certain organic compounds, such as those related to benzothiophene derivatives, can significantly enhance the performance of organic photovoltaic devices. For instance, graphene oxide nanosheets modified with organic molecules have demonstrated substantial improvement in power conversion efficiency when used as electron acceptor materials in bulk heterojunction photovoltaic devices. This suggests the potential of similarly structured compounds, like 5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride, to contribute to the development of efficient solar cells (Stylianakis et al., 2012).
Hydrodesulfurization
In the field of hydrodesulfurization, compounds containing benzothiophene structures have been studied for their reactivity and potential applications. For example, research on manganese coordination to benzothiophenes has provided insights into the activation and cleavage of C-S bonds, relevant for sulfur removal processes. This highlights the role of benzothiophene derivatives in exploring more efficient catalysts for removing sulfur from hydrocarbon fuels (Dullaghan et al., 1997).
Non-fullerene Electron Acceptors
The synthesis and characterization of novel materials combining tetraphenylethylene and cyanopyridone functionalities have demonstrated promising optoelectronic properties, solubility, and good film-forming capabilities. These materials have been successfully incorporated as n-type semiconducting components in bulk heterojunction photovoltaic devices, showing considerable power conversion efficiencies. This suggests the utility of benzothiophene-related compounds in the development of new non-fullerene electron acceptors for photovoltaic applications (Rananaware et al., 2017).
Metal-Organic Frameworks for Gas Separation
Recent advances in metal-organic frameworks (MOFs) have highlighted their potential in gas separation technologies, particularly for the selective separation of ethylene from acetylene, a critical process in the petrochemical industry. Research on MOFs with optimized pore environments has demonstrated record high uptake ratios and selectivity for C2H2/C2H4 and C2H2/CO2 separations, indicating the potential application of benzothiophene-related compounds in enhancing the efficiency of gas separation processes (Du et al., 2021).
Wirkmechanismus
Zukünftige Richtungen
The future research directions could involve the design, synthesis, and evaluation of the cytotoxicity of new tetrahydro-1-benzothiophene derivatives . The comparison between the activity of the newly synthesized thiophene derivatives towards tumor and normal cell lines will direct future research towards the synthesis of effective anticancer agents .
Eigenschaften
IUPAC Name |
5-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClOS/c1-2-7-3-4-9-8(5-7)6-10(14-9)11(12)13/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIADOBQJUAUMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C=C(S2)C(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-3-[(4-ethylphenyl)sulfonyl]-5-pyrrolidin-1-yl[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2878161.png)

![Tricyclo[7.1.1.02,7]undeca-2,4,6-triene-8-carboxylic acid](/img/structure/B2878163.png)
![Tert-butyl N-(2-[(pyridazin-3-YL)amino]ethyl)carbamate](/img/structure/B2878165.png)
![2,7-Dibromospiro[fluorene-9,9'-xanthene]](/img/structure/B2878167.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-1-(3-hydroxypropyl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B2878170.png)




![N-(4-chlorobenzyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-[2-(2-Carboxyphenyl)sulfanylethylsulfanyl]benzoic acid](/img/structure/B2878183.png)